

# A Comparative Study: 4-Amino-2,6-dimethylbenzoic Acid and Anthranilic Acid

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## Compound of Interest

Compound Name: 4-Amino-2,6-dimethylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **4-Amino-2,6-dimethylbenzoic acid** and the well-characterized anthranilic acid. The information presented is intended to support research and development efforts by offering a side-by-side look at their chemical properties, synthesis, and biological significance, supported by experimental data and methodologies.

## I. Physicochemical and Spectroscopic Properties

A fundamental comparison of the two molecules reveals differences in their physical and chemical characteristics, largely influenced by the presence of two methyl groups on the benzene ring of **4-Amino-2,6-dimethylbenzoic acid**. These substitutions impact properties such as melting point, boiling point, and solubility.

Property	4-Amino-2,6-dimethylbenzoic Acid	Anthranilic Acid
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	165.19 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	137.14 g/mol
CAS Number	16752-16-2 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	118-92-3
Melting Point	196-198 °C <a href="#">[3]</a>	146-148 °C
Boiling Point	342.5 °C at 760 mmHg <a href="#">[3]</a>	Sublimes
Density	1.207 g/cm <sup>3</sup> <a href="#">[3]</a>	1.412 g/cm <sup>3</sup>
Appearance	White powder <a href="#">[5]</a>	White to pale-yellow crystalline powder
pKa	4.53 ± 0.37 (Predicted) <a href="#">[3]</a>	2.17 (carboxyl), 4.85 (amino)
LogP	2.16500 <a href="#">[3]</a>	1.21

## Spectroscopic Data Summary:

Spectrum	4-Amino-2,6-dimethylbenzoic Acid	Anthranilic Acid
<sup>1</sup> H NMR	Data not explicitly found in a comparable format.	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> ): Chemical shifts at approximately 6.5-7.8 ppm for aromatic protons and a broad signal for the amine protons.
IR	Data not explicitly found in a comparable format.	Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching.

## II. Synthesis and Experimental Protocols

### Synthesis of 4-Amino-2,6-dimethylbenzoic Acid

A common route for the synthesis of **4-Amino-2,6-dimethylbenzoic acid** involves the reduction of a corresponding nitro-substituted precursor.

Experimental Protocol: Reduction of 2,6-dimethyl-4-nitrobenzoic acid

- Dissolution: Dissolve 2,6-dimethyl-4-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
- Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4-Amino-2,6-dimethylbenzoic acid** by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

### Synthesis of Anthranilic Acid

A well-established method for the synthesis of anthranilic acid is the Hofmann rearrangement of phthalimide.

Experimental Protocol: Hofmann Rearrangement of Phthalimide

- Preparation of Hofmann's Reagent: In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add bromine to the cold sodium hydroxide solution with

constant stirring to prepare sodium hypobromite.

- Reaction with Phthalimide: To the freshly prepared cold sodium hypobromite solution, add finely powdered phthalimide in small portions with continuous stirring.
- Heating: After the addition is complete, warm the reaction mixture gently.
- Acidification: Cool the reaction mixture and carefully acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the anthranilic acid.
- Isolation: Collect the precipitated anthranilic acid by vacuum filtration and wash it with cold water.
- Purification: Recrystallize the crude product from hot water to obtain pure anthranilic acid.

### III. Biological Activity and Applications in Drug Development

Anthranilic acid and its derivatives are known to possess a wide range of biological activities and have been utilized as scaffolds in the development of numerous pharmaceutical agents.<sup>[6]</sup> <sup>[7]</sup> Derivatives of anthranilic acid have shown potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.<sup>[8]</sup><sup>[9]</sup>

While specific biological activity data for **4-Amino-2,6-dimethylbenzoic acid** is not as extensively documented, its structural similarity to other substituted anthranilic acids suggests potential for similar pharmacological properties. The presence of the dimethyl groups can influence the molecule's lipophilicity and steric profile, which may in turn affect its binding to biological targets and its metabolic stability.

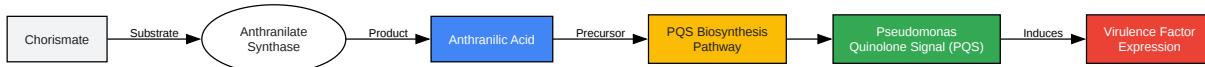
Comparative Biological Profile:

Biological Activity	Anthranilic Acid Derivatives	4-Amino-2,6-dimethylbenzoic Acid (Inferred)
Anti-inflammatory	Well-established (e.g., fenamates).[10]	Potential activity due to structural similarity to fenamates.
Antimicrobial	Exhibited by various derivatives.[11]	Potential activity, warranting further investigation.
Anticancer	Some derivatives show cytotoxic effects against cancer cell lines.[11][12]	Potential for anticancer activity, a promising area for research.
Enzyme Inhibition	Derivatives are known to inhibit enzymes like cyclooxygenase (COX).[13]	The dimethyl substitution could alter enzyme binding affinity and selectivity.

## IV. Visualizations

### Signaling Pathway

The following diagram illustrates the involvement of anthranilic acid as a precursor in the biosynthesis of Pseudomonas Quinolone Signal (PQS), a quorum-sensing molecule in *Pseudomonas aeruginosa*.



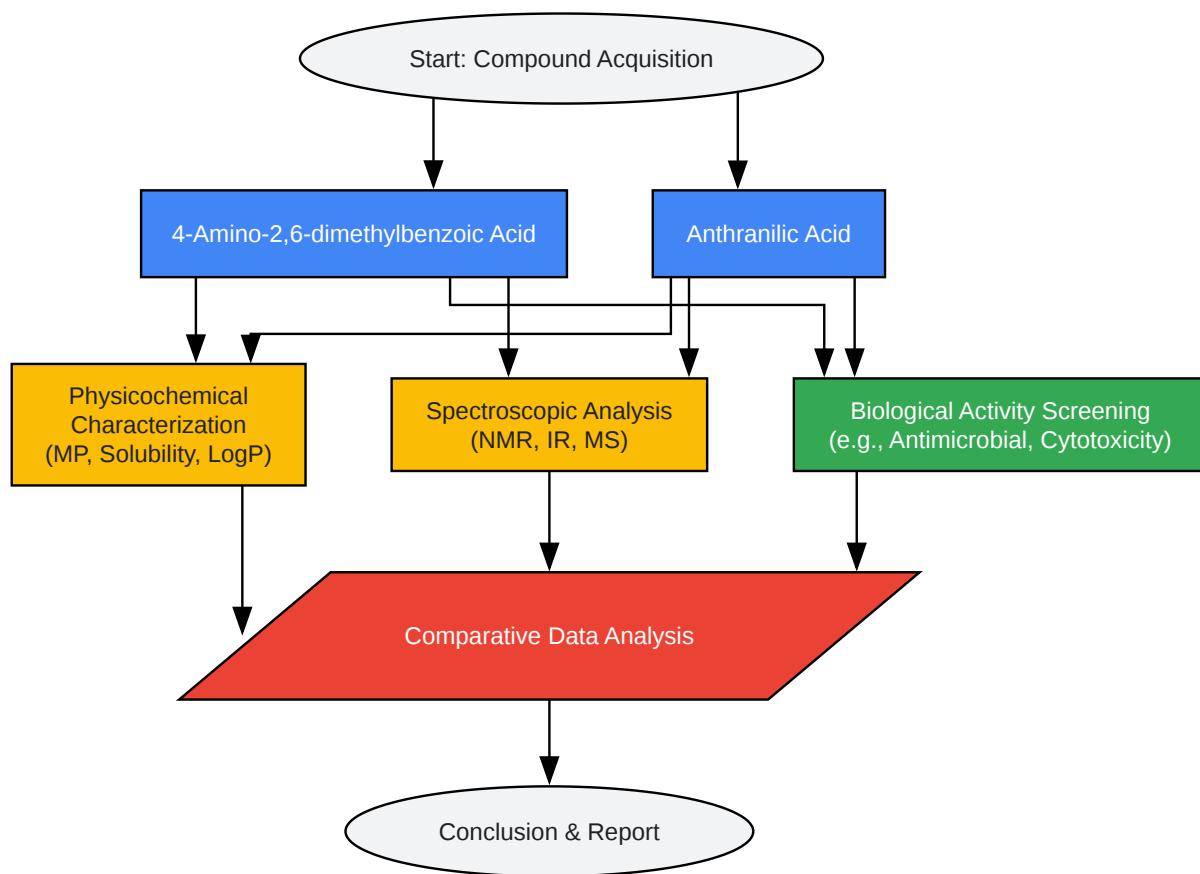
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Biosynthesis of PQS from Anthranilic Acid.

## Experimental Workflow

This diagram outlines a general experimental workflow for a comparative study of the physicochemical and biological properties of **4-Amino-2,6-dimethylbenzoic acid** and

anthranilic acid.



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Workflow for Comparative Compound Analysis.

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